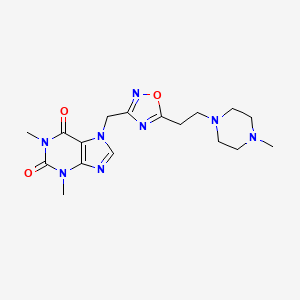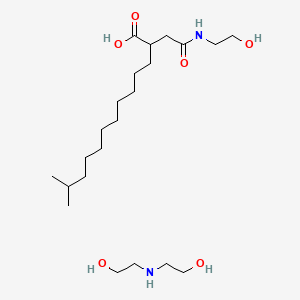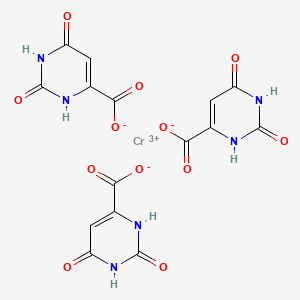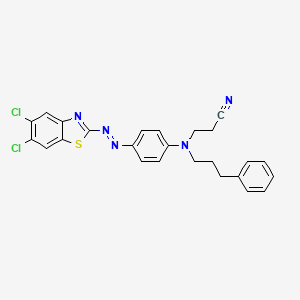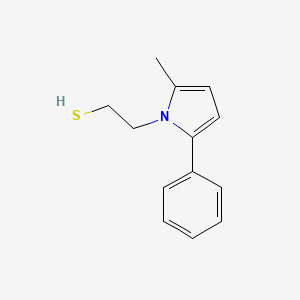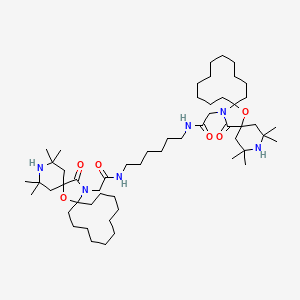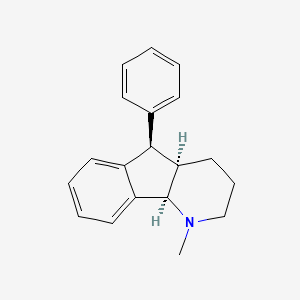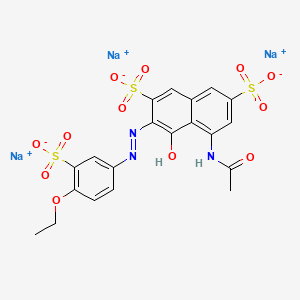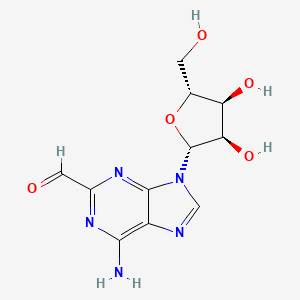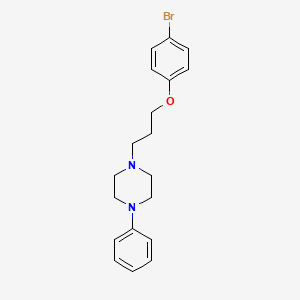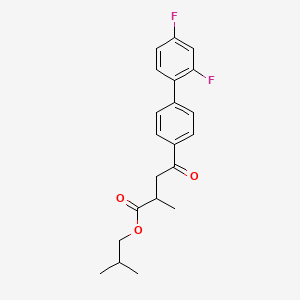
1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- typically involves multiple steps, including cyclization, reduction, and functional group modifications. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-Methanoazulen-3(2H)-one include other methanoazulenes and related bicyclic structures. These compounds share similar chemical properties but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of 1,4-Methanoazulen-3(2H)-one lies in its specific structure and functional groups, which confer distinct chemical reactivity and potential applications. Comparing its properties with similar compounds can highlight its advantages and limitations in various applications.
Propiedades
Número CAS |
18374-95-3 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(2R,9R)-8-hydroxy-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-11-one |
InChI |
InChI=1S/C15H24O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h10-12,17H,5-8H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1 |
Clave InChI |
AIIPDSQXWYWMJI-ZFFQGIBWSA-N |
SMILES isomérico |
C[C@@]12CCCC(C3C1C(=O)C[C@]2(C3O)C)(C)C |
SMILES canónico |
CC1(CCCC2(C3C1C(C2(CC3=O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)
